molecular formula C17H23N5O6 B597325 Bz-Asn-Gly-Thr-NH2 CAS No. 153919-60-9

Bz-Asn-Gly-Thr-NH2

Cat. No. B597325
M. Wt: 393.4
InChI Key: UFUKQTFINZBSBS-PUYPPJJSSA-N
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Description

“Bz-Asn-Gly-Thr-NH2” is a peptide compound . It is used in various biochemical researches .


Molecular Structure Analysis

The molecular formula of “Bz-Asn-Gly-Thr-NH2” is C17H23N5O6 . The molecular weight is 393.39 .


Physical And Chemical Properties Analysis

The physical and chemical properties of “Bz-Asn-Gly-Thr-NH2” include a molecular weight of 393.394, a density of 1.4±0.1 g/cm3, and a boiling point of 965.5±65.0 °C at 760 mmHg .

Scientific Research Applications

Application in Biochemistry

“Bz-Asn-Gly-Thr-NH2” is mentioned in a study related to Tissue-Nonspecific Alkaline Phosphatase .

Summary of the Application

The study focuses on a missense mutation in the gene of tissue-nonspecific phosphatase, which replaces aspartic acid at position 289 with valine . The abbreviation “Bz-Asn-Gly-Thr-NH2” is used in the context of this research .

Methods of Application

The mutant was analyzed in transiently transfected COS-1 cells, both biochemically and morphologically . The study used various methods like cell-surface digestion biotinylation, phosphatidylinositol-specific phospholipase C, and immunofluorescence .

Results or Outcomes

The study found that the mutant protein failed to appear on the cell surface and accumulated intracellularly . Proteasome inhibitors strongly blocked degradation of the mutant protein, which was found to be ubiquitinated .

Application in Nanotechnology

“Bz-Asn-Gly-Thr-NH2” is also mentioned in a study related to the real-time detection of amino acids and discrimination of pathologically relevant peptides with functionalized nanopore .

Summary of the Application

The study reports a copper(II)-functionalized Mycobacterium smegmatis porin A (MspA) nanopore with the N91H substitution, which enables direct identification of all 20 proteinogenic amino acids .

Methods of Application

The study used a machine-learning algorithm combined with the copper(II)-functionalized MspA nanopore for the identification of amino acids . The system was also used for real-time analyses of two representative post-translational modifications, one unnatural amino acid, and ten synthetic peptides using exopeptidases .

Results or Outcomes

The validation accuracy of the system reaches 99.1%, with 30.9% signal recovery . The system demonstrated the feasibility of ultrasensitive quantification of amino acids at the nanomolar range .

Application in Biosynthesis of Adipokinetic Hormones (AKHs)

“Bz-Asn-Gly-Thr-NH2” is mentioned in a study related to the biosynthesis of adipokinetic hormones (AKHs) in the locust Schistocerca gregaria .

Summary of the Application

The study focuses on two adipokinetic hormones (AKH I and AKH II) synthesized by the neurosecretory cells of the corpora cardiaca (CC) of the locust Schistocerca gregaria . Both AKHs are released into the blood during flight and serve to regulate lipid metabolism and other physiological processes involved in flight .

Methods of Application

The study used various methods to analyze the biosynthesis of AKHs, including the use of “Bz-Asn-Gly-Thr-NH2” in the context of this research .

Results or Outcomes

The study provided insights into the biosynthesis of AKHs and their role in regulating lipid metabolism and other physiological processes during flight .

Application in Protein Binding

“Bz-Asn-Gly-Thr-NH2” is used in routine laboratory procedures such as binding enzymes or coupling peptides to carrier proteins .

Summary of the Application

Proteins are used in various laboratory procedures, and “Bz-Asn-Gly-Thr-NH2” is used in the context of these procedures for binding enzymes or coupling peptides to carrier proteins .

Methods of Application

The specific methods of application or experimental procedures would depend on the specific laboratory procedure being conducted .

Results or Outcomes

The use of “Bz-Asn-Gly-Thr-NH2” in these procedures helps in developing relationships between proteins and other cellular components .

Application in Glycosylation Test

“Bz-Asn-Gly-Thr-NH2” is used in a glycosylation test to study the mode and extent of protein glycosylation .

Summary of the Application

The glycosylation test peptide, “Bz-Asn-Gly-Thr-NH2”, was first used by Angela Dieckmann-Schuppert et al., to elucidate the mode and extent of protein glycosylation in P. falciparum .

Methods of Application

The test peptide undergoes glycosylation and the nature of the (O- or N-) glycosylation reaction is analyzed based on the glycosylated product . Sugars destined to be utilized in protein glycosylation must first be activated by conversion to their nucleotide derivatives prior to eventually being attached to dolichol- (pyro)phosphate or to being directly incorporated into glycans .

Results or Outcomes

“Bz-Asn-Gly-Thr-NH2” is used to study the N-glycosylation activity of cell lysates . It has been used to probe the N-glycosylation activity of cell lysates of Trypanosoma gondii and Trypanosoma brucei brucei .

Safety And Hazards

The safety and hazards associated with “Bz-Asn-Gly-Thr-NH2” are not explicitly mentioned in the available resources .

properties

IUPAC Name

(2S)-N-[2-[[(2S,3R)-1-amino-3-hydroxy-1-oxobutan-2-yl]amino]-2-oxoethyl]-2-benzamidobutanediamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N5O6/c1-9(23)14(15(19)26)22-13(25)8-20-17(28)11(7-12(18)24)21-16(27)10-5-3-2-4-6-10/h2-6,9,11,14,23H,7-8H2,1H3,(H2,18,24)(H2,19,26)(H,20,28)(H,21,27)(H,22,25)/t9-,11+,14+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFUKQTFINZBSBS-PUYPPJJSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)N)NC(=O)CNC(=O)C(CC(=O)N)NC(=O)C1=CC=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C(=O)N)NC(=O)CNC(=O)[C@H](CC(=O)N)NC(=O)C1=CC=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N5O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bz-Asn-Gly-Thr-NH2

Citations

For This Compound
1
Citations
Y Ishida, K Komaru, M Ito, Y Amaya… - Journal of …, 2003 - academic.oup.com
… encoding the wild-type TNSALP or TNSALP (D289V) was translated in the absence or presence of canine microsomes with or without an N-glycosylation inhibitor (Bz-Asn-Gly-Thr-NH2)…
Number of citations: 42 academic.oup.com

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